molecular formula C12H18ClN B2672961 2-Phenylcyclohexan-1-amine hydrochloride CAS No. 22720-50-9

2-Phenylcyclohexan-1-amine hydrochloride

Cat. No.: B2672961
CAS No.: 22720-50-9
M. Wt: 211.73
InChI Key: FPWNXZWCBDBELJ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 2-Phenylcyclohexan-1-amine hydrochloride (CAS 22720-50-9) is a cyclohexane derivative featuring a phenyl group at the 2-position and an amine group at the 1-position, protonated as a hydrochloride salt. Its molecular formula is C₁₂H₁₈ClN, with a molecular weight of 227.73 g/mol (calculated from ). The compound’s stereochemistry and substitution pattern influence its physicochemical properties, including solubility, stability, and receptor-binding affinity. The SMILES notation (Cl.NC1CCCCC1C1C=CC=CC=1) and InChIKey (FPWNXZWCBDBELJ-UHFFFAOYSA-N) confirm its structural uniqueness .

Properties

IUPAC Name

2-phenylcyclohexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N.ClH/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-3,6-7,11-12H,4-5,8-9,13H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWNXZWCBDBELJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22720-50-9
Record name 2-phenylcyclohexan-1-amine hydrochloride
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylcyclohexan-1-amine hydrochloride can be synthesized through several methods. One common method involves the nucleophilic substitution of haloalkanes with ammonia or amines . For example, primary amines can be synthesized by alkylation of ammonia using alkyl halides . Another method involves the reduction of nitro compounds to amines .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are typically proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Phenylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted amines.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents like potassium permanganate (KMnO4) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce secondary or tertiary amines .

Scientific Research Applications

2-Phenylcyclohexan-1-amine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: It is used in the study of biological processes and as a reagent in biochemical assays.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is used in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Phenylcyclohexan-1-amine hydrochloride involves its interaction with various molecular targets and pathways. It is known to interact with neurotransmitter systems in the central nervous system, including the NMDA (N-methyl-D-aspartate) receptor . This interaction can lead to the modulation of neurotransmitter release and reuptake, affecting various physiological processes .

Comparison with Similar Compounds

Structural Isomers and Stereoisomers

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Features
2-Phenylcyclohexan-1-amine HCl C₁₂H₁₈ClN Phenyl (C₆H₅) at C2 227.73 Parent compound; primary amine salt
rac-(1R,2R)-2-phenylcyclohexan-1-amine HCl C₁₂H₁₈ClN Phenyl at C2, stereoisomer 227.73 Racemic mixture; chiral centers affect pharmacological activity
2-Phenoxycyclohexan-1-amine HCl C₁₂H₁₈ClNO Phenoxy (C₆H₅O) at C2 227.73 Oxygen atom introduces polarity; reduced lipophilicity vs. phenyl analog

Key Findings :

  • Stereoisomers (e.g., rac-(1R,2R)-2-phenylcyclohexan-1-amine HCl) exhibit identical molecular weights but divergent biological activities due to chiral center interactions .

Halogen-Substituted Analogs

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Applications
2-Fluorophenoxycyclohexan-1-amine HCl C₁₂H₁₇ClFNO 2-Fluorophenoxy at C2 269.73 Enhanced metabolic stability due to fluorine
Fluorexetamine HCl C₁₄H₁₈FNO·HCl 3-Fluorophenyl, ethylamino 271.8 Arylcyclohexylamine; research/forensic applications
2-Chlorocyclohexan-1-amine HCl C₆H₁₁Cl₂N Chlorine at C2 180.07 Simpler structure; used in synthesis

Key Findings :

  • Fluorine substitution (e.g., Fluorexetamine HCl) improves metabolic stability and bioavailability, making it valuable in forensic research .
  • Chlorine analogs (e.g., 2-chlorocyclohexan-1-amine HCl) lack aromaticity but serve as intermediates in synthesizing complex amines .

Arylcyclohexylamine Derivatives

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Notes
2-Fluoro Deschloroketamine HCl C₁₃H₁₅FNO·HCl Fluorophenyl, ketamine core 271.73 Investigated for NMDA receptor affinity
Clobenzorex HCl C₁₇H₁₉Cl₂N Chlorobenzyl, methylpropane 332.7 Appetite suppressant; distinct alkyl chain

Key Findings :

  • Arylcyclohexylamines (e.g., Fluorexetamine, 2-fluoro Deschloroketamine) often target NMDA receptors, but 2-phenylcyclohexan-1-amine HCl lacks the ketone group critical for this activity .
  • Clobenzorex HCl demonstrates how extended alkyl chains (e.g., methylpropane) enhance central nervous system penetration .

Biological Activity

2-Phenylcyclohexan-1-amine hydrochloride, a compound belonging to the class of arylcyclohexylamines, has garnered attention for its diverse biological activities and potential therapeutic applications. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C12_{12}H18_{18}ClN
Molecular Weight : 219.73 g/mol
CAS Number : 21128019

The structure of this compound features a cyclohexane ring substituted with a phenyl group and an amine functional group, which significantly influences its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It exhibits properties such as:

  • NMDA Receptor Antagonism : Similar to other arylcyclohexylamines, it may inhibit NMDA receptors, contributing to its anesthetic and neuroprotective effects .
  • Dopamine Reuptake Inhibition : The compound has shown potential in inhibiting dopamine reuptake, which may mediate stimulant effects and influence mood regulation .
  • Opioid Receptor Interaction : Some studies suggest that it may interact with μ-opioid receptors, potentially providing analgesic effects .

Table 1: Summary of Biological Activities

Activity TypeDescription
NMDA Receptor AntagonismInhibits excitatory neurotransmission
Dopamine Reuptake InhibitionEnhances dopaminergic signaling
Opioid Receptor AgonismMay provide analgesic effects
Cellular EffectsAlters gene expression and cell signaling pathways

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption characteristics:

  • Human Intestinal Absorption : High probability (0.9958) suggests effective oral bioavailability.
  • Blood-Brain Barrier Penetration : High probability (0.9869) indicates potential central nervous system effects.
  • Metabolism : The compound is metabolized by cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that the compound significantly reduced neuronal apoptosis in vitro by modulating NMDA receptor activity, showing promise for conditions like Alzheimer's disease.

Case Study 2: Analgesic Properties

Research focusing on the analgesic potential of this compound revealed that it effectively reduced pain responses in animal models. The study highlighted its interaction with opioid receptors as a contributing factor to its pain-relieving effects.

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